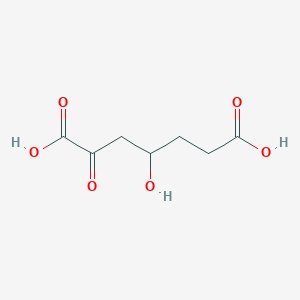
4-Hydroxy-2-oxoheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-oxoheptanedioic acid is an oxo dicarboxylic acid consisting of pimelic acid substituted at positions 2 and 4 by oxo and hydroxy groups respectively. It derives from a pimelic acid. It is a conjugate acid of a 4-hydroxy-2-oxoheptanedioate. It is a tautomer of a 2,4-dihydroxyhept-2-enedioic acid.
Scientific Research Applications
Marine Atmospheric Composition
Sakaguchi and Kawamura (1994) identified 4-oxoheptanedioic acid (4-ketopimelic acid) in marine atmospheric samples. This discovery was significant in understanding the composition of marine aerosols and their environmental impact. It marked the first time 4-oxoheptanedioic acid was reported in this context (Sakaguchi & Kawamura, 1994).
Antimicrobial and Antiviral Properties
A study by Narmani et al. (2019) explored the antimicrobial and antiviral properties of heptanedioic acid derivatives from the plant pathogenic fungus Cytospora sp. This research contributes to the understanding of natural compounds' potential in treating infections and diseases (Narmani et al., 2019).
Biosynthesis Using Methane
Research by Nguyen and Lee (2021) focused on the biosynthesis of 4-hydroxybutyric acid and its copolymers using methane as a carbon source. This innovative approach in bioengineering demonstrates the potential for sustainable chemical production (Nguyen & Lee, 2021).
Environmental Degradation Studies
Drzewicz et al. (2010) investigated the degradation of cyclohexanoic acid by UV and vacuum UV irradiation, providing insights into environmental remediation methods. This study sheds light on the breakdown of complex organic compounds in natural settings (Drzewicz et al., 2010).
Lipid Peroxidation and Cytotoxicity
Spickett (2013) discussed the chemistry and analysis of 4-Hydroxy-2-nonenal, a product of lipid peroxidation. This research is vital in understanding the mechanisms of cellular damage and potential therapeutic interventions (Spickett, 2013).
Plant Defense Mechanisms
Niemeyer (1988) examined hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, in the Gramineae family, revealing their role in plant defense against pests and diseases. This study contributes to the field of agricultural biochemistry (Niemeyer, 1988).
Biotechnological Applications
Wang et al. (2018) highlighted the biosynthesis of value-added compounds from 4-Hydroxybenzoic acid. This study underscores the potential of biotechnological methods in producing industrially significant chemicals (Wang et al., 2018).
Solid-Phase Synthesis
Leisvuori et al. (2008) explored 4-Oxoheptanedioic acid as a linker for solid-phase synthesis of sensitive oligonucleotides, demonstrating its utility in molecular biology and pharmaceutical research (Leisvuori et al., 2008).
Electrochemical Conversion
Santos et al. (2015) studied the electrochemical conversion of levulinic acid, producing several primary products including 4-hydroxy-2-butanone. This research is significant in developing sustainable chemical production methods (Santos et al., 2015).
properties
Product Name |
4-Hydroxy-2-oxoheptanedioic acid |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
4-hydroxy-2-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
HNOAJOYERZTSNK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




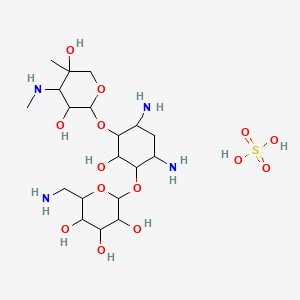

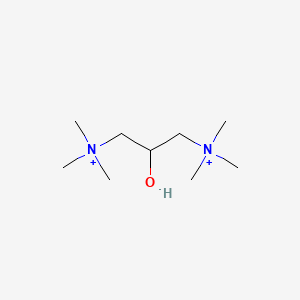




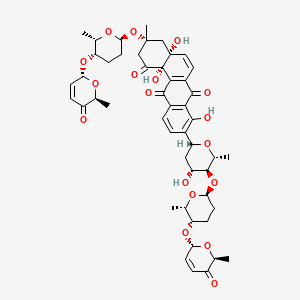


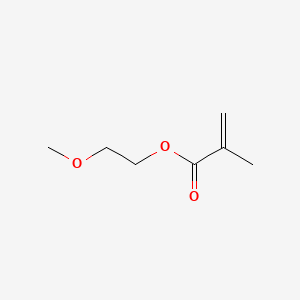

![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)